5-Isopropoxynicotinic acid
Overview
Description
5-Isopropoxynicotinic acid is a chemical compound with the CAS Number: 863507-81-7 . It has a molecular weight of 181.19 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H11NO3/c1-6(2)13-8-3-7(9(11)12)4-10-5-8/h3-6H,1-2H3,(H,11,12)
. This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s important to note that understanding the reactivity of a compound often involves studying its interaction with various reagents and conditions. This can include electroanalytical tools for studying reaction mechanisms .Physical and Chemical Properties Analysis
This compound has a storage temperature of 2-8°C .Scientific Research Applications
1. Increase of 5-Hydroxytryptamine in Blood Platelets
Isopropyl-isonicotinic acid hydrazide, a derivative of isonicotinic acid, has been observed to cause an increase in 5-hydroxytryptamine (serotonin) and norepinephrine content in the brain across various animal species. This effect is likely due to the inhibition of monoamine oxidase, an enzyme present in the brain and heart (Pletscher & Bernstein, 1958).
2. Cardioprotective Properties of Derivatives
Derivatives of 5-hydroxynicotinic acid, specifically SSC-77 and SSC-497, have demonstrated cardioprotective effects. They were shown to reduce diastolic dysfunction, prevent the decrease of cardiac functional activity post-ischemia/reperfusion, lessen irreversible damage to cardiomyocytes, and exhibit antioxidant properties (Danilenko, 2017).
3. Inhibition of Mycobacterium tuberculosis
Isoniazid (isonicotinic acid hydrazide) is a widely used antituberculosis drug. Its target action on Mycobacterium tuberculosis involves the inhA gene, which confers resistance to both isoniazid and ethionamide. This suggests InhA as a primary target for the drug’s action (Banerjee et al., 1994).
4. Enzyme Involvement in Biochemical Processes
6-Hydroxynicotinate 3-monooxygenase, a membrane-bound enzyme from Pseudomonas fluorescens TN5, was found to be involved in the oxidative decarboxylation of 6-hydroxynicotinate. It plays a role in the synthesis of 2,5-dihydroxypyridine, a precursor for various applications including plant growth hormones and cancer therapy (Nakano et al., 1999).
5. Pharmaceutical Applications
Certain derivatives of isonicotinic acid, particularly trans-cinnamic acid hydrazide derivatives, have shown antimycobacterial activity, which may be valuable in developing new treatments for multi-drug resistant tuberculosis (Carvalho et al., 2008).
Safety and Hazards
Future Directions
While specific future directions for 5-Isopropoxynicotinic acid are not available, it’s worth noting that similar compounds are being explored for their potential in various fields. For instance, nicotinic acid is being investigated for its potential to reduce undesirable side effects and improve pharmacological effects .
Biochemical Analysis
Biochemical Properties
5-Isopropoxynicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, which are crucial for redox reactions in cellular metabolism . The nature of these interactions involves binding to the active sites of enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response and energy metabolism . This compound also impacts cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, thereby affecting cellular function . Additionally, this compound can modulate the activity of transcription factors, further influencing gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, affecting their function over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it is metabolized by enzymes in the nicotinate and nicotinamide metabolism pathway, leading to the production of various metabolites . These metabolic pathways are crucial for maintaining cellular homeostasis and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization and accumulation of this compound can influence its biochemical activity and effectiveness.
Subcellular Localization
This compound is localized in specific subcellular compartments, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, such as the mitochondria and nucleus . This subcellular localization is essential for its role in modulating cellular processes and biochemical reactions.
Properties
IUPAC Name |
5-propan-2-yloxypyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(2)13-8-3-7(9(11)12)4-10-5-8/h3-6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYWTKAKICFRKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863507-81-7 | |
Record name | 5-(propan-2-yloxy)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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